3-Fluoro-4-phenylaniline
Overview
Description
3-Fluoro-4-phenylaniline is an organic compound with the molecular formula C12H10FN. It is a derivative of aniline, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a phenyl group.
Mechanism of Action
Target of Action
3-Fluoro-4-phenylaniline is a fluorinated phenylalanine derivative . Fluorinated phenylalanines have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, the primary targets of this compound are likely to be specific enzymes within the body.
Mode of Action
The mode of action of this compound involves its interaction with these target enzymes. The presence of the fluorine atom in the molecule can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This can lead to changes in the activity of the target enzymes, potentially inhibiting their function .
Biochemical Pathways
It is known that fluorinated phenylalanines can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Pharmacokinetics
The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , which suggests that this compound may have unique ADME properties compared to non-fluorinated phenylalanines.
Result of Action
Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, it can be inferred that this compound may have similar effects, potentially leading to changes in cellular function or viability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, pH levels, temperature, and other environmental conditions could potentially affect the stability and activity of this compound . .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated phenylalanines, a group to which 3-Fluoro-4-phenylaniline belongs, have been used in drug research over the last few decades . They have played an important role as potential enzyme inhibitors as well as therapeutic agents .
Cellular Effects
Fluorinated phenylalanines have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . This extends to metabolic properties of membrane permeability and reactivity .
Temporal Effects in Laboratory Settings
It is known that fluorinated phenylalanines have been used in drug research over the last few decades , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
Fluorinated phenylalanines have been shown to influence metabolic properties of membrane permeability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-phenylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of 3-fluorobiphenyl to form 3-fluoro-4-nitrobiphenyl, followed by reduction to yield this compound.
Direct Amination: Another approach is the direct amination of 3-fluorobiphenyl using ammonia or an amine source in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-phenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3-Fluoro-4-phenylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Similar in structure but lacks the phenyl group at the fourth position.
4-Fluoro-3-phenylaniline: The positions of the fluorine and phenyl groups are reversed.
3-Chloro-4-phenylaniline: Chlorine replaces the fluorine atom.
Uniqueness
3-Fluoro-4-phenylaniline is unique due to the specific positioning of the fluorine and phenyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-fluoro-4-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHBPECPEWKVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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